7-Methyl-2-phenylindolizine
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Overview
Description
7-Methyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a fused pyrrole and pyridine ring system with a methyl group at the 7th position and a phenyl group at the 2nd position.
Preparation Methods
The synthesis of 7-Methyl-2-phenylindolizine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenylpyridine with methyl iodide in the presence of a base can lead to the formation of this compound . Additionally, radical-induced synthetic approaches have been developed, which offer efficient heterocycle construction and high atom- and step-economy .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
7-Methyl-2-phenylindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the indolizine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylindolizine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis or protein function . In the case of anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
7-Methyl-2-phenylindolizine can be compared with other similar compounds, such as 7-formyl-2-phenylindolizine and 7-cyano-2-phenylindolizine. These compounds share the indolizine core structure but differ in their substituents at the 7th position . The unique properties of this compound, such as its specific biological activities and fluorescence characteristics, distinguish it from its analogs .
Similar compounds include:
- 7-Formyl-2-phenylindolizine
- 7-Cyano-2-phenylindolizine
- 2-Phenylindolizine derivatives with various substituents at different positions .
Properties
CAS No. |
26557-56-2 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-methyl-2-phenylindolizine |
InChI |
InChI=1S/C15H13N/c1-12-7-8-16-11-14(10-15(16)9-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
KMFFBEXLEZPYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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